2,3-Dihydro-1,4-benzoxathiine

描述

Significance within Heterocyclic Chemistry Research

Six-membered heterocyclic compounds containing two heteroatoms in a 1,4-relationship fused to an aromatic ring have been the subject of extensive research due to their interesting chemical and biological properties. chim.it The 2,3-dihydro-1,4-benzoxathiine system, in particular, is a noteworthy scaffold in medicinal chemistry and materials science. smolecule.com Its unique three-dimensional structure and the presence of both sulfur and oxygen atoms confer specific electronic and steric properties, making it a valuable building block for the synthesis of diverse and complex molecules. The ability to modify the scaffold at various positions allows for the fine-tuning of its properties, leading to the development of compounds with a wide range of applications. smolecule.com

Historical Development of 1,4-Benzoxathiine Chemistry

The study of heterocyclic compounds containing sulfur and oxygen dates back to the 19th century. smolecule.com However, the specific 1,4-benzoxathiine ring system gained prominence later. A conventional method for synthesizing 1,4-benzoxathiine motifs involves the reaction of 2-mercaptophenol (B73258) with 1,2-dibromoethane (B42909) in the presence of sodium ethoxide. scispace.com Over the years, numerous synthetic strategies have been developed to access this important heterocyclic core. These methods include intermolecular cyclizations of o-mercaptophenols or 2-mercaptoethanols, cycloaddition reactions, ring contractions, and expansions. researchgate.net More recent advancements have focused on developing more efficient and regioselective synthetic routes, such as domino reactions catalyzed by transition metals like copper(I). scispace.com These modern approaches often offer milder reaction conditions and improved yields, facilitating the synthesis of a wider array of derivatives. scispace.com

Structural Framework and Ring System Characterization

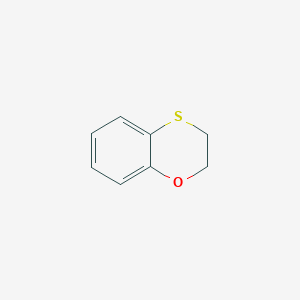

The this compound molecule consists of a benzene (B151609) ring fused to a 1,4-oxathiine ring. The oxathiine ring in this dihydro-derivative adopts a non-planar conformation. X-ray crystallographic studies have shown that the oxathiine ring can exist in a boat conformation. semanticscholar.org The structural identity of this compound and its derivatives is routinely confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to validate the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms. For instance, in the ¹H NMR spectrum of this compound, characteristic signals for the methylene (B1212753) protons of the oxathiine ring and the aromatic protons of the benzene ring are observed. tandfonline.com The ¹³C NMR spectrum shows distinct peaks for the carbon atoms in both the heterocyclic and aromatic rings. tandfonline.com

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | δ 3.12 (t, 2H), 4.37 (t, 2H), 6.60–6.76 (m, 2H), 6.93 (t, 1H) tandfonline.com |

| ¹³C NMR (CDCl₃) | δ 26.0, 32.0, 65.2, 116.9, 117.5, 122.7, 125.2, 138.3, 152.4 tandfonline.com |

Overview of Key Analogues and Derivatives in Academic Inquiry

A wide variety of analogues and derivatives of this compound have been synthesized and studied for their potential applications. These derivatives often feature substitutions on both the aromatic and the heterocyclic rings.

One significant class of derivatives includes those with substituents at the 2- and 3-positions of the oxathiine ring. The synthesis of these compounds can be controlled to achieve specific regioselectivity, yielding either 2-substituted or 3-substituted products. acs.org For example, the reaction of 2-mercaptophenol with specific 2-bromo acrylates can be directed by the choice of solvent and base. acs.org

Another important group of derivatives are the sulfoxides and sulfones, obtained by oxidation of the sulfur atom in the 1,4-oxathiine ring. These oxidized derivatives, such as 2,3-dihydro-1,4-benzoxathiin-4,4-dioxide, exhibit different chemical and physical properties compared to the parent sulfide (B99878). thieme-connect.com

Furthermore, the fusion of the this compound scaffold with other heterocyclic systems, such as purines, has led to the development of novel compounds with interesting biological profiles. chim.itresearchgate.net These complex molecules have been investigated for their potential as antiproliferative agents. chim.it The synthesis of these derivatives often involves multi-step reaction sequences, including Mitsunobu reactions. chim.itresearchgate.net

Table 2: Examples of Studied this compound Derivatives

| Derivative Name | Key Structural Feature | Area of Research |

| This compound-2-carbonitrile | Nitrile group at the 2-position | Medicinal Chemistry |

| 2,3-Dihydro-1,4-benzoxathiin-4,4-dioxide | Sulfone group | Synthetic Chemistry thieme-connect.com |

| 9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Purine (B94841) moiety attached at the 3-position chim.it | Anticancer Research chim.it |

| 5-Substituted-2,3-dihydro-1,4-benzoxathiins | Substituents on the benzene ring tandfonline.com | Medicinal Chemistry tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSOOAWURRKYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Cyclization-Based Syntheses

The formation of the 2,3-dihydro-1,4-benzoxathiine ring system is predominantly achieved through cyclization reactions. These strategies involve the formation of the crucial ether (C–O) and thioether (C–S) bonds that define the heterocyclic ring.

Intermolecular approaches involve the reaction of two separate molecules to construct the heterocyclic ring. These methods are valued for their directness and the availability of starting materials.

A classical and straightforward method for synthesizing the parent this compound involves the reaction of 2-mercaptophenol (B73258) with 1,2-dibromoethane (B42909). This reaction is typically performed in the presence of a base, which facilitates the sequential nucleophilic substitution reactions. The base deprotonates both the phenolic hydroxyl and the thiol groups, forming a dianion. The more nucleophilic thiolate anion first attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, followed by an intramolecular Williamson ether synthesis where the phenoxide attacks the remaining carbon, displacing the second bromide and closing the ring.

A similar strategy is employed in the synthesis of related benzodioxine structures, where a substituted catechol is reacted with 1,2-dibromoethane in the presence of potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This highlights a common pathway for forming six-membered heterocyclic rings fused to a benzene (B151609) core using bifunctional phenols and 1,2-dihaloethanes.

Table 1: Synthesis via o-Mercaptophenol and 1,2-Dibromoethane Analogy

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product Class |

| 2,3-Dihydroxybenzoic acid methyl ester | 1,2-Dibromoethane | K₂CO₃ | DMF | Reflux | 2,3-Dihydrobenzo[b] researchgate.netacs.orgdioxine carboxylate nih.gov |

The reaction between 2-mercaptophenol and α-halo Michael acceptors, such as 2-bromo acrylates, provides a pathway to substituted 2,3-dihydro-1,4-benzoxathiines. nih.gov The regioselectivity of this reaction—determining whether the sulfur or oxygen atom of the mercaptophenol acts as the initial nucleophile—is highly dependent on the reaction conditions. nih.govresearchgate.net The treatment of 2-mercaptophenol with an organic base and a 2-bromo acrylate can lead to either this compound-2-yl or -3-yl derivatives. nih.gov This selectivity is governed by the solvent and substrate-dependent solvation of the resulting O- and S-anions. nih.gov

For instance, α-S substitution is favored when there are β-alkyl substituents on the Michael acceptor, while β-S substitution occurs when the α-carbon is unsubstituted. researchgate.net The choice of base and solvent system is critical in directing the nucleophilic attack from either the sulfur or the oxygen atom, thus controlling the final product structure. nih.gov

Table 2: Regioselectivity in Reactions with α-Halo Michael Acceptors

| Nucleophile | Electrophile | Base | Solvent System | Outcome | Reference |

| 2-Mercaptophenol | 2-Bromo acrylate | Organic Base | Varies | Solvent-dependent regioselectivity (O- vs. S-alkylation) | nih.gov |

| 2-Mercaptophenol | α-Halo Michael Acceptor | K₂CO₃ | Not specified | α-S substitution predominates with β-alkyl groups | researchgate.net |

An alternative intermolecular strategy utilizes 2-mercaptoethanols as precursors. This approach is particularly effective for creating syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings. researchgate.net The synthesis involves a Michael addition of a 2-mercaptoethanol (B42355) to a quinone ketal. researchgate.net This initial addition is followed by a cyclization of the adduct and subsequent aromatization, yielding the desired benzoxathiine derivative in fair to good yields. researchgate.net A significant advantage of this method is its ability to transfer chirality; when enantioenriched 2-mercaptoethanols are used, the corresponding chiral benzoxathiin rings are produced with no observed loss of enantiomeric purity. researchgate.net

Intramolecular methods involve forming the heterocyclic ring from a single molecule that already contains most of the required atoms. These strategies often offer high efficiency and control over the cyclization process.

Dehydrogenative coupling reactions represent a modern and atom-economical approach to bond formation. In the context of this compound synthesis, an intramolecular C–S coupling can be envisioned as a key ring-closing step. While direct examples for the parent compound are specialized, related syntheses of fused 1,4-oxathiin derivatives utilize copper(I)-catalyzed cross-dehydrogenative C–S coupling reactions. rsc.org This type of reaction involves the formation of a carbon-sulfur bond with the concomitant loss of hydrogen.

For example, a one-pot synthesis of 2-aryl-10H-thiochromeno[3,2-b] researchgate.netacs.orgoxathiin-10-one derivatives from 4-hydroxydithiocoumarins, arylacetylenes, and dimethyl sulfoxide (B87167) is achieved using a CuI catalyst. rsc.org The process involves C–H functionalization, regioselective hydrothiolation, and a final cyclization step, showcasing the power of dehydrogenative coupling in building complex heterocyclic systems that contain the oxathiin core. rsc.org Such strategies offer advantages like mild reaction conditions and a broad substrate scope. rsc.org

Intramolecular Cyclization Protocols

Copper(I)-BINOL Catalyzed Ullmann-type Coupling Cyclization

A significant strategy for the synthesis of 1,4-benzoxathiine derivatives involves a domino reaction sequence that culminates in a Copper(I)-BINOL catalyzed Ullmann-type coupling. This method facilitates an intramolecular C(aryl)-O bond formation to construct the heterocyclic ring. The process typically begins with an S(_N)2 ring-opening of an epoxide by an o-halothiophenol. The resulting intermediate then undergoes the crucial copper-catalyzed cyclization, yielding the this compound structure with moderate to good yields researchgate.net. The use of a chiral ligand like BINOL (1,1'-Bi-2-naphthol) is instrumental in controlling the stereochemistry of the reaction, although specific enantioselectivity data for this exact transformation is not extensively detailed in the provided context. The Ullmann coupling, a cornerstone in C-O bond formation, is rendered more efficient and milder through the use of copper(I) catalysts and specialized ligands researchgate.net.

Cyclization of 4-Phenylureido/Thioureido-Substituted Intermediates

The synthesis of this compound via the cyclization of 4-phenylureido or thioureido-substituted intermediates is not a widely documented pathway in the scientific literature. While cyclization of urea and thiourea derivatives is a known method for creating various heterocyclic systems, its specific application to form the this compound ring is not prominently reported.

Ring Transformation Methodologies

Ring transformation reactions, including both contractions and expansions, serve as powerful tools for accessing the this compound core from different heterocyclic precursors.

Ring Contractions (e.g., from 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol)

A notable synthetic route involves the cationic ring contraction of a seven-membered 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol ring system to the six-membered 1,4-benzoxathiine framework beilstein-journals.orgenamine.net. This transformation provides a versatile method for introducing a variety of functional groups onto the target molecule. The reaction proceeds via a cationic mechanism, likely involving an episulfonium intermediate, leading to the formation of diverse this compound derivatives beilstein-journals.org.

Table 1: Products from Ring Contraction of 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol

| Precursor | Product Derivative | Functional Group Introduced | Reference |

|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Alkene-substituted 1,4-benzoxathiine | C=C double bond | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Alcohol-substituted 1,4-benzoxathiine | -OH | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Nitrile-substituted 1,4-benzoxathiine | -CN | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Chloro-substituted 1,4-benzoxathiine | -Cl | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Bromo-substituted 1,4-benzoxathiine | -Br | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Azide-substituted 1,4-benzoxathiine | -N(_3) | beilstein-journals.orgenamine.net |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol | Amine-substituted 1,4-benzoxathiine | -NH(_2) | beilstein-journals.orgenamine.net |

Ring Expansions

Ring expansion from a smaller, strained ring system is another effective strategy. Specifically, (2,3-Dihydrobenzo[b] beilstein-journals.orgresearchgate.netoxathiin-3-yl)methanols can be synthesized through reactions involving aryloxymethylthiiranes (three-membered rings) researchgate.net. The proposed mechanism involves the reaction of the thiirane with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under microwave irradiation. This generates a 1-bromo-2-(aryloxymethyl)thiiran-1-ium intermediate, which then undergoes an intramolecular aromatic electrophilic substitution. A subsequent nucleophilic ring-opening by DMSO, followed by water displacement, yields the expanded six-membered ring product researchgate.net.

Table 2: Synthesis via Ring Expansion of Aryloxymethylthiiranes

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryloxymethylthiirane | N-Bromosuccinimide (NBS) | DMSO | Microwave Irradiation | (2,3-Dihydrobenzo[b] beilstein-journals.orgresearchgate.netoxathiin-3-yl)methanol | researchgate.net |

Cycloaddition Reactions

Inverse Electron Demand Hetero Diels-Alder Reactions of ortho-Thioquinones

The Diels-Alder reaction is a powerful tool for forming six-membered rings wikipedia.orgmasterorganicchemistry.com. In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom, leading to the formation of heterocycles wikipedia.orgsigmaaldrich.com. An inverse electron demand Diels-Alder reaction involves an electron-rich dienophile reacting with an electron-poor diene organic-chemistry.org. While this is a potent strategy in heterocyclic synthesis, the specific application of ortho-thioquinones (as the heterodiene) reacting with alkenes to form the this compound ring system is not extensively reported in the surveyed literature.

Oxidation-Reduction Approaches

Oxidation-reduction reactions provide a versatile toolkit for the synthesis and modification of the this compound core. These methods often involve the manipulation of the sulfur atom's oxidation state to facilitate ring formation or functionalization.

Reduction of this compound 4-Oxides

The reduction of this compound 4-oxides (sulfoxides) to the corresponding sulfide (B99878) is a key synthetic transformation. This approach is often employed in multi-step syntheses where the sulfoxide functionality is introduced to activate the molecule for other transformations or to influence stereochemistry. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used reducing agents include phosphorus-based reagents, such as triphenylphosphine, and various silane reagents. The reaction conditions are typically mild, making this a useful deoxygenation step in the final stages of a synthetic sequence.

Sulfoxide-Directed Borane Reduction to Saturated Sulfides

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), are effective for the reduction of sulfoxides to sulfides. organic-chemistry.org This method is particularly noteworthy for its mildness and high efficiency. The reaction proceeds via the coordination of the Lewis acidic borane to the sulfoxide oxygen, followed by an intramolecular hydride transfer.

The use of borane reagents is often compatible with a wide range of functional groups, allowing for the selective reduction of the sulfoxide in complex molecules. While specific studies on the sulfoxide-directed borane reduction of this compound 4-oxides are not extensively detailed in the readily available literature, the general principles of sulfoxide reduction by boranes are well-established and applicable to this heterocyclic system. researchgate.net The reaction typically proceeds in an inert solvent, such as tetrahydrofuran, at or below room temperature.

Emerging and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound derivatives. These strategies often focus on improving reaction efficiency, reducing waste, and enabling the synthesis of complex molecules in a more streamlined fashion.

Continuous-Flow Electrosynthesis

Continuous-flow electrosynthesis is an emerging technology that offers several advantages over traditional batch methods, including improved safety, scalability, and reaction control. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing sulfur. While a specific continuous-flow electrosynthesis for this compound has not been extensively reported, the synthesis of related benzofused S-heterocycles via intramolecular dehydrogenative C-S coupling in a modular flow electrolysis cell has been demonstrated.

This electrochemical approach obviates the need for transition-metal catalysts and chemical oxidants, making it a greener and more sustainable synthetic route. The technology allows for precise control over reaction parameters such as current, voltage, and flow rate, which can lead to improved yields and selectivities.

One-Pot Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and time savings. Several one-pot methodologies have been developed for the synthesis of this compound derivatives.

One such approach involves the reaction of 2-mercaptophenol with a suitable three-carbon synthon, such as a 2,3-dihalopropanoate or an α-bromoacrylate, in the presence of a base. researchgate.net By carefully selecting the reaction conditions, including the solvent and the base, the regioselectivity of the cyclization can be controlled to favor the formation of either the 2- or 3-substituted product. For instance, the use of a polar solvent mixture can influence the solvation of the intermediate phenoxide and thiolate anions, thereby directing the nucleophilic attack to the desired position. researchgate.net

Control of Regioselectivity and Stereoselectivity

The synthesis of substituted this compound derivatives often presents challenges in controlling the regioselectivity and stereoselectivity of the reactions. The ability to selectively introduce substituents at specific positions and with a defined spatial orientation is crucial for the development of new therapeutic agents and functional materials.

The regioselectivity of the cyclization reaction between a 2-mercaptophenol and a three-carbon electrophile can be influenced by several factors, including the nature of the solvent, the base, and the substituents on the reactants. As mentioned previously, the polarity of the solvent can play a critical role in directing the initial nucleophilic attack from either the oxygen or the sulfur atom of the 2-mercaptophenol. researchgate.net

Solvent-Dependent Regioselectivity

The polarity of the reaction medium has been identified as a critical factor in determining the regioselectivity of the synthesis of this compound derivatives. researchgate.netnih.gov Specifically, in the reaction between 2-mercaptophenol and electrophilic three-carbon synthons, the choice of solvent can dictate whether the final product is the 2- or 3-substituted isomer. This phenomenon is attributed to the differential solvation of the nucleophilic oxygen and sulfur anions of 2-mercaptophenol. researchgate.net

In a polar solvent mixture, such as acetonitrile/water, the reaction of 2-mercaptophenol with ethyl 2,3-dibromopropionate in the presence of an organic base like triethylamine leads to a mixture of ethyl 1,4-benzoxathian-2-carboxylate and ethyl 1,4-benzoxathian-3-carboxylate. researchgate.net The polar environment solvates both the hard oxygen anion and the soft sulfur anion, allowing for competitive nucleophilic attack at the electrophilic centers of the propionate derivative.

Conversely, the use of less polar solvents can favor the formation of one regioisomer over the other. This solvent-dependent trend highlights the importance of carefully selecting the reaction medium to control the regiochemical outcome of the synthesis. researchgate.net

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of this compound Carboxylates

| Solvent System | Reactants | Base | Product Ratio (2-carboxylate : 3-carboxylate) |

|---|---|---|---|

| Acetonitrile/Water (1:1) | 2-Mercaptophenol, Ethyl 2,3-dibromopropionate | Triethylamine | 60 : 40 researchgate.net |

Substrate-Dependent Regioselectivity

The nature of the electrophilic substrate also plays a crucial role in directing the regioselectivity of the cyclization reaction. researchgate.netnih.gov It has been demonstrated that by modifying the polarity of the substrate, one can influence the preferential formation of either the 2- or 3-substituted this compound.

For instance, when 2-mercaptophenol is reacted with 2,3-dibromopropionamide, which is a more polar substrate than its corresponding ester, in water, the reaction selectively yields the 1,4-benzoxathian-3-carboxamide. researchgate.net This outcome is attributed to the increased polarity of the amide substrate, which, in conjunction with the polar solvent, favors the reaction pathway leading to the 3-substituted product.

Furthermore, the presence of alkyl substituents on the electrophilic substrate can also influence the regioselectivity. In reactions involving α-halo Michael acceptors, α-S substitution is predominant when β-alkyl substituents are present in the acceptor. researchgate.net Conversely, β-S substitution occurs when the α-carbon of the Michael acceptor is unsubstituted. researchgate.net

Table 2: Influence of Substrate on Regioselectivity

| Substrate | Solvent | Product |

|---|---|---|

| Ethyl 2,3-dibromopropionate | Acetonitrile/Water | Mixture of 2- and 3-carboxylates researchgate.net |

| 2,3-Dibromopropionamide | Water | 1,4-Benzoxathian-3-carboxamide researchgate.net |

Enantioselective Synthesis and Chiral Induction

The development of enantioselective synthetic routes to chiral this compound derivatives is of significant interest due to the potential for stereospecific biological activity. One effective strategy involves the use of enantioenriched starting materials to induce chirality in the final product.

A method for the preparation of chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings has been developed using enantioenriched 2-mercaptoethanols and quinone ketals. researchgate.net This process proceeds via a Michael addition of the 2-mercaptoethanol to the quinone ketal, followed by cyclization of the initial adduct and subsequent aromatization. researchgate.net A key advantage of this method is the preservation of the enantiomeric purity of the starting 2-mercaptoethanol, with no loss of enantiopurity observed in the final product. researchgate.net

While direct catalytic enantioselective methods for the synthesis of the this compound ring are still emerging, related heterocyclic systems have seen significant progress. For instance, an efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been reported, utilizing a iPr-BiphPHOX ligand to achieve excellent yields and enantioselectivities. nih.gov Such advancements in related scaffolds may pave the way for the development of similar catalytic systems for the enantioselective synthesis of 2,3-Dihydro-1,4-benzoxathiines.

Diastereomeric Amide Formation for Resolution

For racemic mixtures of this compound derivatives, resolution via the formation of diastereomeric amides is a powerful technique for obtaining enantiopure compounds. nih.govunimi.it This method involves the coupling of a racemic carboxylic acid derivative of this compound with a chiral amine to form a mixture of diastereomeric amides.

A notable example is the resolution of racemic 1,4-benzoxathian-2- and 3-carboxylic acids using (S)-phenylethylamine as the resolving agent. nih.gov The resulting diastereomeric amides exhibit distinct physicochemical properties, including different ¹H-NMR spectra, which allows for their separation. nih.govresearchgate.net

Once separated, the diastereomeric amides can be hydrolyzed under acidic conditions to yield the corresponding enantiopure 1,4-benzoxathian carboxylic acids. nih.govunimi.it This approach has been successfully applied to define the absolute configuration of both 2- and 3-substituted 1,4-benzoxathian amides for the first time. nih.gov

Table 3: Resolution of 1,4-Benzoxathian Carboxylic Acids

| Racemic Substrate | Chiral Resolving Agent | Separation Method | Final Products |

|---|---|---|---|

| 1,4-Benzoxathian-2-carboxylic acid | (S)-phenylethylamine | Differences in physicochemical properties of diastereomeric amides | Enantiopure 1,4-benzoxathian-2-carboxylic acids nih.gov |

| 1,4-Benzoxathian-3-carboxylic acid | (S)-phenylethylamine | Differences in physicochemical properties of diastereomeric amides | Enantiopure 1,4-benzoxathian-3-carboxylic acids nih.gov |

Optimization of Reaction Conditions and Catalyst Selection

The optimization of reaction conditions, including temperature, base, and catalyst selection, is crucial for maximizing the yield and purity of this compound derivatives. researchgate.net Similarly, in metal-catalyzed reactions for the synthesis of related heterocyclic structures, the choice of ligand is a key determinant of reaction efficiency and selectivity.

Influence of Temperature, Base, and Catalyst Selection on Yield and Purity

The synthesis of this compound derivatives is sensitive to several reaction parameters. In the reaction of 2-mercaptophenol with α-halo Michael acceptors, the choice of base is critical. Potassium carbonate is commonly employed to facilitate the initial deprotonation of the phenol and thiol groups, enabling the subsequent nucleophilic attack. researchgate.net

Temperature also plays a significant role. For instance, in the synthesis of methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate, a related oxygen heterocycle, the reaction mixture is stirred under reflux for 10 hours to ensure complete consumption of the starting material. nih.gov While specific optimization data for this compound synthesis is often embedded within broader synthetic studies, the general principles of optimizing temperature to balance reaction rate and side product formation apply.

Catalyst selection is paramount in many synthetic routes. For example, in the synthesis of 1,4-benzoxathiine moieties through domino S N 2 ring opening of an epoxide followed by an Ullmann-type coupling, a copper(I)-BINOL catalyst is utilized to achieve moderate to good yields. researchgate.net

Ligand Screening in Metal-Catalyzed Reactions

In metal-catalyzed syntheses of heterocyclic compounds, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. Ligand screening is therefore a critical step in the development of new synthetic methodologies.

For the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones via iridium-catalyzed enantioselective hydrogenation, the iPr-BiphPHOX ligand was identified as optimal, providing the desired products in excellent yields and enantioselectivities. nih.gov In the context of iron-catalyzed hydrosilylation reactions, novel 2-imino-9-aryl-1,10-phenanthrolinyl iron complexes have been developed that demonstrate high activity and selectivity. nih.gov The steric and electronic properties of these ligands can be fine-tuned by modifying the N-aryl and 9-aryl groups. nih.gov

While specific ligand screening studies for the direct metal-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the principles of ligand design and optimization from related fields are directly applicable. The development of new phosphine ligands, for example, is a key area of research for homogeneous catalysis, with bulky, electron-rich phosphines often improving the efficiency and selectivity of cross-coupling reactions. mdpi.com The synthesis of novel ligands, such as those derived from the hydrophosphination of cyclic internal alkenes, continues to be an active area of investigation. mdpi.com

Reaction Mechanisms and Chemical Transformations

Oxidation Reactions of the Sulfur Heteroatom

The sulfur atom in the 2,3-Dihydro-1,4-benzoxathiine ring is a primary site for oxidation, a common and fundamental transformation for thioethers. This process can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone, depending on the choice of oxidant and reaction conditions. These oxidation reactions modify the electronic properties and steric profile of the molecule.

The selective oxidation of the sulfide (B99878) in this compound to its corresponding sulfoxide, this compound-4-oxide, is a well-established transformation. This conversion requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. researchgate.net A variety of reagents are effective for this purpose, offering a range of selectivities and reaction rates. organic-chemistry.org Hydrogen peroxide, in particular, is considered an environmentally benign oxidant. libretexts.org A transition-metal-free method utilizing hydrogen peroxide in glacial acetic acid provides a simple and clean procedure for selectively producing sulfoxides in high yields. libretexts.org The choice of oxidant is crucial, as stronger reagents or excess stoichiometry can lead to the formation of the sulfone. researchgate.net

| Oxidizing Agent | Typical Conditions | Selectivity Note |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature | Highly selective for sulfoxide formation under controlled stoichiometry. libretexts.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂), 0 °C to room temperature | Effective for selective oxidation; 1 equivalent yields the sulfoxide. |

| Sodium metaperiodate (NaIO₄) | Methanol/Water, 0 °C | A mild and selective reagent often used to avoid over-oxidation. researchgate.net |

| N-Bromosuccinimide (NBS) | Aqueous organic solvent | Can be used for selective oxidation, though conditions must be carefully managed. |

Further oxidation of either the parent sulfide or the intermediate sulfoxide yields the corresponding sulfone, this compound-4,4-dioxide. This transformation typically requires more forceful oxidizing conditions or a higher stoichiometric ratio of the oxidant compared to sulfoxide synthesis. organic-chemistry.orgosti.gov Reagents such as peroxy acids, permanganates, and specific catalytic systems are commonly employed to achieve this complete oxidation of the sulfur atom. organic-chemistry.org For instance, using an excess of peroxytrifluoroacetic acid is an effective method for preparing sulfones directly from sulfides. osti.gov Similarly, reagent systems like urea-hydrogen peroxide with phthalic anhydride (B1165640) can drive the oxidation past the sulfoxide stage to the sulfone. organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Applicability |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | High temperature | Catalytic system that efficiently affords sulfones from sulfides. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Acetic acid/Water | A strong oxidizing agent capable of converting sulfides directly to sulfones. |

| Peroxytrifluoroacetic acid (CF₃CO₃H) | Stoichiometric or excess oxidant | A powerful oxidant that provides high yields of sulfones. osti.gov |

| Performic acid | Generated in situ from formic acid and H₂O₂ | Used for the oxidation of sulfides to their corresponding sulfones. researchgate.net |

Reduction Chemistry

The reduction of oxidized sulfur species in the this compound framework is a key transformation for restoring the original sulfide group. This process is particularly relevant for the sulfone derivative.

The reduction of a sulfone back to its corresponding sulfide is a chemically challenging transformation due to the high stability of the sulfone group. cdnsciencepub.comrsc.org This process requires potent reducing agents and often harsh reaction conditions. rsc.org Reagents like lithium aluminum hydride (LiAlH₄) have been used, but often require large excesses and prolonged reaction times. cdnsciencepub.com More effective and convenient modern reagents have been developed to facilitate this difficult reduction. Diisobutylaluminum hydride (Dibal-H) has been shown to be an effective reagent for converting various sulfones to sulfides. cdnsciencepub.com Another powerful reagent system is a combination of lithium aluminum hydride and titanium tetrachloride (LiAlH₄-TiCl₄), which can reduce a variety of sulfones to sulfides rapidly and in high yields under mild conditions. rsc.orgrsc.org

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Diisobutylaluminum hydride (Dibal-H) | Toluene or mineral oil, reflux | An effective and convenient reagent for this difficult reduction. cdnsciencepub.com |

| Lithium aluminum hydride-Titanium tetrachloride (LiAlH₄-TiCl₄) | Tetrahydrofuran (THF), -78 °C to room temperature | Provides rapid reduction in high yields. rsc.orgrsc.org |

| Lithium aluminum hydride (LiAlH₄) | High temperatures, extended reaction times | Requires a large excess of the reagent for effective reduction. cdnsciencepub.com |

Electrophilic and Nucleophilic Substitution Pathways

The benzene (B151609) ring of this compound is amenable to substitution reactions, allowing for the introduction of various functional groups onto the aromatic core.

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. youtube.com The substituents on the benzene ring in this compound—the ether oxygen and the thioether sulfur—are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. This suggests that electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions would proceed preferentially at the positions ortho and para to these activating groups, namely C-6 and C-8. Studies on analogous systems like (2H)-1,4-benzoxazin-3(4H)-one confirm that bromination and nitration occur at these positions. researchgate.net

Conversely, nucleophilic aromatic substitution (SNAr) on the benzoxathiine ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov An example of this is seen in polyfluorinated derivatives of 2,3-dihydrobenzo[b] osti.govcdnsciencepub.comoxathiine, where the fluorine atoms act as both leaving groups and powerful electron-withdrawing activators, enabling their sequential nucleophilic substitution by reagents like 2-mercaptoethanol (B42355). rsc.org

Rearrangement Mechanisms

The this compound scaffold, particularly its oxidized sulfoxide form, can undergo characteristic rearrangement reactions. The most notable of these is the Pummerer rearrangement. This reaction occurs when the sulfoxide derivative, this compound-4-oxide, is treated with an acid anhydride, such as acetic anhydride. cdnsciencepub.comorganic-chemistry.org The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. cdnsciencepub.com Subsequent attack by a nucleophile (acetate, in the case of acetic anhydride) on the α-carbon results in the formation of an α-acyloxy thioether. organic-chemistry.orgresearchgate.net This rearrangement provides a pathway to functionalize the carbon atom adjacent to the sulfur.

Another potential rearrangement can occur during the synthesis of related structures, involving an episulfonium ion intermediate. For example, the acid-catalyzed ring-closure of 2-(2-hydroxyphenylthio)-2-phenylethanol was found to yield 2-phenyl-1,4-benzoxathiane instead of the expected 3-phenyl isomer, indicating a rearrangement pathway. osti.gov

Detailed Mechanistic Studies

Thiiranium (episulfonium) ions are recognized as key intermediates not only in rearrangement reactions like the 1,4-sulfur migration but also in other transformations. researchgate.netresearchgate.net The umpolung (reversal of polarity) from nucleophilic ylides to electrophilic carbenoids plays a significant role in the activation and ring-opening of thiiranes, which can be a strategic step in subsequent cyclization reactions to form other sulfur-containing heterocycles. researchgate.net

Separately, thiyl radical (RS•) pathways represent another important mechanistic class. mdpi.com Thiyl radicals can be generated through various methods, including the homolytic cleavage of an S-H bond by a radical initiator or through one-electron redox processes. mdpi.com These highly reactive intermediates are known to efficiently initiate cascade cyclization reactions by adding to sites of unsaturation, such as in alkenes and alkynes. mdpi.com While specific studies on thiyl radical-mediated cyclizations to form the this compound core are not extensively detailed, the general principles of thiyl radical chemistry are applicable. For instance, intramolecular hydrogen transfer processes involving thiyl radicals are known to generate carbon-centered radicals, which can lead to various products, including epimerization and cross-linking. nih.govnih.govmdpi.com

Table 2: Generation and Reactivity of Thiyl Radicals

| Generation Method | Description | Subsequent Reaction |

|---|---|---|

| Homolytic Bond Breakage | A carbon-centered radical (e.g., from AIBN) abstracts a hydrogen atom from a thiol (R-SH). mdpi.com | Addition to double or triple bonds (thiol-ene/thiol-yne reaction). mdpi.com |

| One-Electron Redox | Single electron oxidants, such as Mn(III) complexes, oxidize a thiol to a thiyl radical. mdpi.com | Intramolecular hydrogen atom transfer from C-H bonds. nih.gov |

Nucleophilic addition is a cornerstone of many synthetic routes toward this compound derivatives. A prominent example is the Michael addition (or conjugate addition), where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org

One established method for preparing syn-2,3-disubstituted-1,4-benzoxathiins involves the Michael addition of a 2-mercaptoethanol to a quinone ketal. researchgate.net This is followed by cyclization of the initial adduct and subsequent aromatization to yield the final product. Similarly, the reaction of o-mercaptophenol with α-halo Michael acceptors in the presence of a base like potassium carbonate leads to substituted 1,4-benzoxathiins. researchgate.net The regioselectivity of this reaction, determining whether the sulfur atom is α or β to the activating group, can be influenced by the presence of substituents on the Michael acceptor. researchgate.net

The general mechanism of nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This process can be promoted by either basic or acidic conditions. libretexts.orgyoutube.com

The nature of the leaving group is a critical factor in the cyclization step to form the this compound ring. The cyclization often proceeds via an intramolecular nucleophilic substitution reaction, where either the phenoxide or thiophenolate anion displaces a leaving group.

In syntheses starting from o-mercaptophenol and a three-carbon unit with two leaving groups (e.g., ethyl 2,3-dibromopropionate), the reaction proceeds through sequential SN2 reactions. The bromide ions serve as excellent leaving groups, facilitating the ring closure. The regioselectivity of the cyclization—determining whether the initial attack is by the sulfur or oxygen nucleophile—can be managed by controlling reaction conditions such as the solvent and base. researchgate.netnih.gov Another example is the copper(I)-catalyzed Ullmann-type coupling, which involves the intramolecular C(aryl)-O bond formation to complete the heterocyclic ring, typically displacing a halide from an aromatic ring. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving the formation and transformation of this compound are influenced by factors such as solvent polarity, substrate structure, and the nature of intermediates.

For instance, the regioselectivity in the synthesis from 1,2-mercaptophenol (B73258) and 2-bromo acrylates is strongly dependent on the polarity of the reaction medium. researchgate.netnih.gov This suggests that the relative stability of the competing transition states for O-alkylation versus S-alkylation is solvent-dependent. The solvent can preferentially solvate the oxygen and sulfur anions, thereby modulating their nucleophilicity and influencing the reaction kinetics to favor one pathway over the other. researchgate.net

Structural Diversity: Derivatives and Modifications

Sulfur Oxidation State Derivatives

Oxidation of the sulfur atom in the 1,4-benzoxathiine ring system leads to the formation of corresponding sulfoxides and sulfones. These derivatives exhibit altered electronic and steric properties compared to the parent sulfide (B99878), which can significantly influence their chemical reactivity and biological interactions.

Sulfoxides

The mono-oxidation of the sulfur atom in 2,3-dihydro-1,4-benzoxathiine yields the corresponding this compound 4-oxide. This transformation introduces a chiral center at the sulfur atom, leading to the possibility of (R)- and (S)-enantiomers. The synthesis of these sulfoxides is typically achieved through controlled oxidation of the parent benzoxathiine. Furthermore, the reduction of these 4-oxides is a known synthetic route to obtain this compound derivatives researchgate.net.

Substituted Benzoxathiine Analogues

The introduction of substituents onto the this compound scaffold is a primary strategy for creating structural diversity. Substitutions can be directed to either the heterocyclic portion or the benzene (B151609) ring, leading to a wide range of analogues with tailored properties.

Regioisomeric Derivatives (e.g., 2-substituted, 3-substituted)

The synthesis of substituted this compound derivatives often involves the reaction of a catechol or mercaptophenol precursor with a three-carbon electrophile. The regioselectivity of this cyclization—that is, whether the substituent ends up at the 2- or 3-position of the oxathiine ring—is highly dependent on the reaction conditions researchgate.net. Factors such as the solvent, the nature of the base, and the specific electrophilic reagent employed can direct the nucleophilic attack of either the oxygen or sulfur atom to achieve the desired regioisomer researchgate.net.

Research has demonstrated that by carefully managing reaction parameters, one can selectively synthesize either 2-substituted or 3-substituted derivatives. For instance, the reaction of 1,2-mercaptophenol (B73258) with specific 2-bromo acrylates can be controlled by the solvent and substrate to favor one regioisomer over the other researchgate.net.

| Reagents | Solvent System | Predominant Product |

| 2-mercaptophenol, ethyl 2,3-dibromopropionate, triethylamine | Acetonitrile/water (1:1) | Mixture of 2- and 3-substituted isomers |

| 2-mercaptophenol, ethyl 2,3-dibromopropionate | Acetone (reflux) | Pure ethyl 1,4-benzoxathian-2-carboxylate |

| 2-mercaptophenol, 2,3-dibromopropionamide | Water | Pure 1,4-benzoxathian-3-carboxylamide |

Aryl-Substituted and Trifluoromethyl-Substituted Derivatives

The incorporation of aryl and trifluoromethyl groups into the this compound structure has been explored to modulate its properties.

Aryl-Substituted Derivatives: Aryl groups can be introduced at various positions. One synthetic strategy involves the use of aryl-substituted thiiranes as precursors, which are then reacted to form the benzoxathiine ring researchgate.net. Another approach is the copper(I)-catalyzed Ullmann-type coupling, which facilitates intramolecular C(aryl)-O bond formation to yield 1,4-benzoxathiine moieties researchgate.net.

Trifluoromethyl-Substituted Derivatives: The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. The synthesis of trifluoromethyl-substituted benzoxathiines can be accomplished by using specialized building blocks. For example, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine has been used as a versatile substrate for the synthesis of benzo-fused oxathianes researchgate.net. The high reactivity and specific electronic properties of trifluoromethylating agents, such as Togni reagents, are often harnessed for the introduction of the CF₃ group onto heterocyclic scaffolds beilstein-journals.org.

Fused Heterocyclic Systems

The this compound nucleus can be annulated, or fused, with other heterocyclic rings to create more complex polycyclic systems. This approach generates novel scaffolds with unique three-dimensional shapes and electronic distributions. The synthesis of such systems often involves multi-step reactions where the benzoxathiine ring is either pre-formed and then elaborated upon, or formed in the final cyclization step.

Examples of related fused systems include:

Pyrido[3,2-b] researchgate.netnih.govbenzoxazines: These are synthesized through the reaction of substituted 2-chloro-3-nitropyridines with o-aminophenols researchgate.net. A similar strategy could be envisioned for the synthesis of pyrido researchgate.netnih.govbenzoxathiines using o-mercaptophenols.

Thiazolo[4,5-b]pyridines: While not directly fused to a benzoxathiine, the synthesis of these compounds, which involves the annulation of a pyridine (B92270) ring onto a thiazole (B1198619) core, demonstrates the chemical principles applicable to creating fused systems dmed.org.uadmed.org.ua.

Benzo nih.govresearchgate.netthiazolo[2,3-c] researchgate.netnih.govnih.govtriazoles: These tricyclic systems are formed through intramolecular cyclization, showcasing a method for fusing a thiazole ring with other heterocycles nih.gov.

The construction of these fused derivatives expands the chemical space accessible from the this compound scaffold, offering pathways to novel molecular architectures.

Benzoxathiine-Purine Conjugates

A significant area of research has been the synthesis and biological evaluation of conjugates linking the this compound core to a purine (B94841) base. chim.itresearchgate.net These hybrid molecules have been investigated primarily for their antiproliferative properties against cancer cell lines. chim.itnih.gov

A series of 2- and 6-substituted 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives have been successfully synthesized. nih.gov The synthetic route often involves a standard Mitsunobu protocol, which interestingly leads to a six-membered benzoxathiine ring through the contraction of a seven-membered (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol precursor via an episulfonium intermediate. researchgate.netnih.gov Spectroscopic analysis confirms the formation of the N9' regioisomer. nih.gov

Evaluation of these conjugates against the MCF-7 human breast cancer cell line has demonstrated that their biological activity is highly dependent on the substituents on the purine ring. chim.it Generally, compounds featuring halogen atoms on the purine moiety exhibit more potent activity than those with an amino group. chim.it The most active compound identified in one study was (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, which displayed a half-maximal inhibitory concentration (IC50) of 2.75 µM. chim.it Further investigation into the most active compounds revealed that their anticancer activity is correlated with their ability to induce apoptosis. researchgate.netnih.gov Treatment of cancer cells with the 2,6-dichloro derivative led to a significant increase in apoptotic cells (70.08 ± 0.33%) compared to controls and was associated with an induction of G2/M cell cycle arrest. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzoxathiine-Purine Conjugates against MCF-7 Cells

| Compound | Substituents on Purine Ring | IC50 (µM) |

| 9a | 6-Chloro | >100 |

| 9b | 2-Amino-6-chloro | 11.25 |

| 9c | 2,6-Dichloro | 2.75 |

| 9d | 6-Amino | >100 |

Data sourced from Cruz-López et al. chim.it

Benzoxathiine-Pyrimidine Conjugates

The pyrimidine (B1678525) ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antiviral and anticancer drugs. nih.govorientjchem.orgwjarr.comorientjchem.org Pyrimidine-based compounds exhibit a vast range of pharmacological activities. nih.govorientjchem.org

In the context of conjugates with heterocyclic systems, research has explored the replacement of the purine moiety with a pyrimidine fragment to assess the impact on biological activity. nih.gov A study involving a related benzoxazine (B1645224) scaffold synthesized a series of pyrimidine conjugates and evaluated their antiviral properties. The findings indicated that the substitution of a purine with a pyrimidine fragment resulted in a decrease in anti-herpesvirus activity when compared to the parent purine conjugate. nih.gov While this specific study did not use a benzoxathiine core, it provides valuable structure-activity relationship insights that may be applicable to benzoxathiine-pyrimidine conjugates.

Chiral Derivatives and Stereochemistry

The presence of stereocenters in the this compound ring allows for the existence of chiral derivatives. The synthesis of enantiomerically pure forms and the determination of their absolute configuration are crucial for understanding their interaction with biological systems.

Enantiopure Benzoxathiines and Their Syntheses

The development of synthetic methods to produce enantiopure 2,3-dihydro-1,4-benzoxathiines is an area of active research. One effective strategy involves the preparation of chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings from enantioenriched 2-mercaptoethanols and quinone ketals. researchgate.net This method proceeds through a Michael addition of the mercaptoethanol to the quinone ketal, followed by cyclization and aromatization. A key advantage of this process is that it occurs with no loss of enantiopurity, providing a reliable route to these chiral structures. researchgate.net

Other synthetic approaches for related chiral heterocyclic systems, such as 3,4-dihydro-2H-1,4-benzoxazines, have also been developed and may offer transferable strategies. For instance, an efficient protocol for synthesizing enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from a serine-derived cyclic sulfamidate has been reported, which proceeds with complete retention of enantiopurity. nih.gov

Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at a chiral center is fundamental in stereochemistry. purechemistry.org Several powerful techniques are available for the unambiguous assignment of the absolute configuration of chiral benzoxathiines and other molecules.

X-ray Crystallography: This is a definitive method that provides a three-dimensional map of the electron density within a crystal. purechemistry.org By analyzing the crystal structure, the precise spatial arrangement of atoms can be determined, allowing for the direct assignment of the absolute configuration. purechemistry.org This technique requires the ability to grow a suitable single crystal of the compound. spark904.nl X-ray crystallography has been used to confirm the structure of benzoxathiine derivatives in research studies. nih.gov

Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light. thieme-connect.de

Circular Dichroism (CD) Spectroscopy: This method measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum can be compared to reference spectra or established rules to determine the absolute configuration. purechemistry.org

Vibrational Circular Dichroism (VCD): VCD is a powerful alternative that measures the differential absorption of polarized light in the infrared region. spark904.nlnih.gov A significant advantage of VCD is that it can be performed on liquid, oil, or solution samples, circumventing the need for crystallization. spark904.nlnih.gov The absolute configuration is assigned by comparing the experimental VCD spectrum to a spectrum calculated for a specific enantiomer using methods like Density Functional Theory (DFT). spark904.nlnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can also be used to determine absolute configuration, typically by using chiral auxiliaries. purechemistry.orgspark904.nl By chemically attaching a chiral auxiliary to the molecule of interest, a pair of diastereomers is formed, which will exhibit distinct NMR spectra. purechemistry.org Comparison of these spectra can help establish the absolute configuration. purechemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed information about the carbon-hydrogen framework. For 2,3-Dihydro-1,4-benzoxathiine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic and aliphatic protons. The aromatic region typically shows a complex multiplet pattern between δ 6.8 and 7.2 ppm, corresponding to the four protons on the benzene (B151609) ring. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the fused oxathiine ring.

The two methylene (B1212753) groups of the heterocyclic ring appear as two distinct triplets in the aliphatic region. The protons of the methylene group adjacent to the oxygen atom (O-CH₂) are deshielded and resonate further downfield, typically around δ 4.4 ppm. The protons of the methylene group attached to the sulfur atom (S-CH₂) appear upfield, generally around δ 3.1 ppm. The coupling between these two adjacent methylene groups results in a triplet multiplicity for each signal, with a typical coupling constant (³JHH) of approximately 4-5 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | ~ 6.8 - 7.2 | Multiplet (m) | - |

| O-CH₂ | ~ 4.4 | Triplet (t) | ~ 4.5 |

| S-CH₂ | ~ 3.1 | Triplet (t) | ~ 4.5 |

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule. Four of these signals appear in the aromatic region (δ 115-155 ppm), while two are in the aliphatic region.

The carbon atom of the methylene group bonded to the electronegative oxygen atom (O-CH₂) is significantly deshielded and appears at approximately δ 65 ppm. The carbon of the methylene group attached to the sulfur atom (S-CH₂) resonates at a higher field, typically around δ 25 ppm. The chemical shifts of the aromatic carbons are influenced by the oxygen and sulfur heteroatoms, with the carbons directly attached to these atoms (C4a and C8a) showing distinct shifts from the other four benzene ring carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (4 signals) | ~ 115 - 155 |

| O-CH₂ | ~ 65 |

| S-CH₂ | ~ 25 |

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, the key cross-peak in the COSY spectrum would be between the signals of the O-CH₂ and S-CH₂ protons, confirming their vicinal relationship within the heterocyclic ring. Correlations between the adjacent aromatic protons would also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal at ~4.4 ppm with the ¹³C signal at ~65 ppm (O-CH₂). Similarly, a correlation would be seen between the proton signal at ~3.1 ppm and the carbon signal at ~25 ppm (S-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2- and 3-bond) ¹H-¹³C correlations, which helps to piece together the entire molecular structure. Key HMBC correlations would include:

Correlations from the O-CH₂ protons (~4.4 ppm) to the aromatic carbon C8a.

Correlations from the S-CH₂ protons (~3.1 ppm) to the aromatic carbon C4a.

Correlations from the aromatic protons to the aliphatic carbons (O-CH₂ and S-CH₂), confirming the fusion of the benzene and oxathiine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound confirms its key structural features.

Characteristic absorption bands include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ region.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage appears in the 1300-1200 cm⁻¹ range.

C-S stretching: A weaker absorption for the thioether linkage is typically found in the 800-600 cm⁻¹ region.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3020 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ether) | 1300 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈OS), the calculated molecular weight is 152.03 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 152.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the oxathiine ring. A significant fragment could arise from the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to a peak at m/z 124. Another possible fragmentation is the retro-Diels-Alder reaction, which would also result in characteristic fragment ions.

| m/z | Assignment | Relative Intensity |

|---|---|---|

| 152 | [M]⁺ (Molecular Ion) | High |

| 124 | [M - C₂H₄]⁺ | Moderate |

| 109 | [M - CH₂S - H]⁺ | Moderate |

X-ray Crystallography for Molecular and Crystal Structure Resolution

While spectroscopic methods elucidate the connectivity and local environment of atoms, single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields detailed information on bond lengths, bond angles, and the conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the bicyclic system, which contains a benzene ring fused to a partially saturated heterocycle containing both oxygen and sulfur atoms. The chromophore responsible for UV absorption is the benzene ring, whose π → π* transitions are influenced by the auxochromic effects of the ether (-O-) and thioether (-S-) functionalities.

While specific UV-Vis spectral data for the parent this compound is not extensively detailed in publicly available literature, the absorption characteristics can be inferred from related studies. The electronic spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) in the region of 250-300 nm. The presence of the oxygen and sulfur atoms as substituents on the aromatic ring is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

In the context of chromatographic analysis, a UV detector is commonly employed. For derivatives of the 1,4-benzoxathiane scaffold, a detection wavelength of 290 nm has been utilized in High-Performance Liquid Chromatography (HPLC) studies unimi.it. This indicates that the this compound system possesses significant absorbance in this region of the UV spectrum, which is consistent with the expected B-band of the aromatic chromophore.

Table 1: Inferred UV-Vis Absorption Data for this compound Derivatives

| Chromophore | Expected λmax (nm) | Transition Type |

|---|---|---|

| Substituted Benzene Ring | ~ 270-290 | π → π* (B-band) |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

HPLC is widely used to separate and quantify components of a mixture. For this compound derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

While specific HPLC methods for the parent this compound are not extensively documented, methods have been developed for closely related derivatives such as 1,4-benzoxathian-2-carboxylic acid and 1,4-benzoxathian-3-carboxylic acid unimi.it. These methods can be adapted for the analysis of this compound. The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for a given separation. Given the UV absorbance of the benzoxathiane scaffold, a UV detector set at an appropriate wavelength, such as 290 nm, is effective for monitoring the elution of these compounds unimi.it.

Since this compound possesses a stereocenter at the C2 or C3 position (depending on substitution), it can exist as a pair of enantiomers. Chiral HPLC is a crucial technique for the separation and quantification of these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical applications where the different enantiomers may exhibit distinct biological activities.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For derivatives of 1,4-benzoxathiane, such as the 2-carboxylic acid and 3-carboxylic acid, specific chiral HPLC methods have been successfully developed unimi.it. For instance, the enantiomers of (rac)-1,4-benzoxathian-3-carboxylic acid have been resolved using a specific chiral HPLC method, with the (R)-enantiomer and (S)-enantiomer showing distinct retention times unimi.it.

Table 2: Chiral HPLC Separation Data for (rac)-1,4-Benzoxathian-3-carboxylic acid

| Enantiomer | Retention Time (min) |

|---|---|

| (R)-1,4-benzoxathian-3-carboxylic acid | 17.19 |

Data obtained from a specific chiral HPLC method (Method D) as reported in the literature unimi.it.

The development of a chiral HPLC method typically involves screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The quantification of the enantiomeric excess is then performed by integrating the peak areas of the two enantiomers in the chromatogram.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, making it more tractable than wave function-based methods for larger molecules. mdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the quantum mechanical equations. bhu.ac.inresearchgate.net

Geometry Optimization and Structural Parameter Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. chemrxiv.org This process provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

For heterocyclic systems similar to 2,3-dihydro-1,4-benzoxathiine, DFT calculations have been successfully used to predict geometrical parameters that are in good agreement with experimental data, such as those from X-ray crystallography. nih.govopenaccesspub.org The optimization of this compound would reveal the precise puckering of the oxathiine ring and the planarity of the fused benzene (B151609) ring. Analysis of the bond lengths (e.g., C-S, C-O, C-C) and angles would confirm the hybridization states of the constituent atoms, typically sp² for the aromatic carbons and sp³ for the carbons in the heterocyclic ring. nih.gov

Table 1: Representative Theoretical Structural Parameters for Heterocyclic Compounds (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) | Reference Compound |

|---|---|---|---|

| Bond Length | C-S | 1.77 - 1.82 | Thiane Derivatives |

| Bond Length | C-O | 1.36 - 1.43 | Dioxane Derivatives |

| Bond Length | C=C (Aromatic) | 1.39 - 1.41 | Benzene Derivatives |

| Bond Angle | C-S-C | 95 - 100° | Thiane Derivatives |

| Bond Angle | C-O-C | 110 - 115° | Dioxane Derivatives |

Note: This table is illustrative, showing typical ranges for related structures. Specific values for this compound would require a dedicated DFT study.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. taylorandfrancis.comirjweb.com Conversely, a small energy gap indicates higher reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the heteroatoms (sulfur and oxygen), while the LUMO would be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Example Heterocycle 1 | -6.29 | -1.81 | 4.48 |

| Example Heterocycle 2 | -5.01 | -1.50 | 3.51 |

| Example Heterocycle 3 | -4.90 | -1.32 | 3.58 |

Note: This table provides example data from DFT calculations on various organic molecules to illustrate the typical range of values. irjweb.comutm.my

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MESP surface is plotted over the electron density, with different colors representing varying electrostatic potential values. wolfram.com

Typically, regions of negative potential (colored red) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms. nih.govresearchgate.net Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms or electron-withdrawing groups. nih.govresearchgate.net Green areas represent neutral or near-zero potential. nih.gov

For this compound, an MESP map would be expected to show negative potential localized around the oxygen and sulfur atoms due to their lone pairs of electrons. The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring. Positive potential would be concentrated on the hydrogen atoms. nih.gov This map is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electron density. mdpi.comfrontiersin.org These descriptors offer a quantitative measure of a molecule's stability and reactivity. researchgate.net Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. irjweb.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability and reactivity. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. A higher chemical potential suggests greater reactivity. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment, quantifying its capacity to act as an electrophile. researchgate.netnih.gov

These parameters are calculated using the energies of the HOMO and LUMO orbitals. mdpi.com

Table 3: Key Conceptual DFT Reactivity Descriptors (Illustrative Examples)

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value = High stability, Low reactivity |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | High value = Good electron acceptor |

| Electrophilicity Index (ω) | μ² / (2η) | High value = Strong electrophile |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High value = More reactive |

Note: These formulas provide the basis for calculating descriptors from HOMO/LUMO energies obtained via DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. matlantis.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how a system evolves, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. matlantis.com

For a flexible molecule like this compound, the non-aromatic oxathiine ring can adopt various conformations. MD simulations can be employed to explore the conformational landscape of the ring, identifying the most stable puckered states and the energy barriers for interconversion between them. smolecule.com Such simulations are particularly useful for understanding how the molecule's shape changes in different environments (e.g., in a solvent or interacting with a biological target) and how this flexibility influences its properties and function. nih.gov

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors are indices calculated using quantum mechanical methods to predict and rationalize the chemical behavior of molecules. researchgate.net This set of descriptors largely overlaps with those from Conceptual DFT and is derived from the electronic structure, typically calculated at the DFT level. researchgate.net They provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

These descriptors, including global hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are used to understand the relationship between a molecule's structure and its global chemical reactivity. researchgate.net For instance, a molecule with high hardness and a large HOMO-LUMO gap is considered a "hard" chemical species, while a molecule with low hardness is considered "soft." researchgate.net These classifications help predict the outcome of reactions, as soft nucleophiles tend to react with soft electrophiles, and hard nucleophiles with hard electrophiles. nih.gov

In Silico Modeling for Mechanistic Insights and Structure-Activity Relationships